7-(5-Bromo-2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-(5-Bromo-2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted at the 7-position with a 5-bromo-2-thienyl group. The bromine atom on the thiophene ring introduces steric bulk and electron-withdrawing effects, which can modulate electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C9H5BrN4S |
|---|---|
Molecular Weight |
281.13 g/mol |
IUPAC Name |
7-(5-bromothiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H5BrN4S/c10-8-2-1-7(15-8)6-3-4-11-9-12-5-13-14(6)9/h1-5H |
InChI Key |
NEVHJNMPIMPSNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC=NC3=NC=NN23 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Bromo-2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One efficient method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale synthesis would likely involve optimizing the microwave-mediated method for higher throughput and efficiency. This could include scaling up the reaction, optimizing reaction times, and ensuring consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at position 5 of the thiophene ring serves as a leaving group, enabling substitution reactions:
-
Reagents : Amines (e.g., alkylamines, arylamines)
-
Conditions : Polar aprotic solvents (DMF, DMSO), elevated temperatures
-
Outcome : Replacement of Br with nucleophiles (e.g., NH₂R), forming novel derivatives.
Electrophilic Substitution
The fused triazolo-pyrimidine ring system may undergo electrophilic substitution at positions adjacent to nitrogen atoms:
-
Reagents : Nitric acid, halogens (Cl₂, Br₂)
-
Conditions : Acidic or neutral media
-
Outcome : Introduction of electrophilic groups (e.g., nitro, halogens) at reactive sites.
Oxidation Reactions
The thiophene ring and pyrimidine core are susceptible to oxidation:
-
Reagents : Hydrogen peroxide (H₂O₂), KMnO₄
-
Conditions : Acidic or neutral aqueous solutions
-
Outcome : Formation of oxidized derivatives (e.g., sulfoxides, sulfones).
Cyclization Reactions
The core structure can participate in cyclization to form extended heterocyclic systems:
-
Reagents : Carbonyl compounds (e.g., ketones, aldehydes)
-
Conditions : Acidic catalysts (e.g., HCl, H₂SO₄)
-
Outcome : Fusion with additional rings (e.g., pyridine, quinazoline) .
Functional Group Transformations
Substitution at the triazolo-pyrimidine ring system:
-
Reagents : Aldehydes, carboxylic acids, chlorides
-
Conditions : Coupling agents (e.g., EDCl, DCC)
-
Outcome : Derivatives with amide, ester, or carbonyl functionalities .
Key Reaction Analysis Table
Research Findings and Trends
-
Substitution Patterns : The bromine atom at position 5 enhances reactivity in nucleophilic substitution, enabling diverse functionalization.
-
Biological Targets : While not directly related to chemical reactivity, the compound’s structure (e.g., fused nitrogen-rich rings) suggests potential interactions with enzymes like DNA gyrase or viral polymerases .
-
Synthetic Versatility : The triazolo-pyrimidine core allows modular synthesis, making it a scaffold for drug discovery .
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of 7-(5-Bromo-2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives as inhibitors of viral polymerases. For instance, research on influenza viruses has shown that derivatives of this compound can disrupt the interaction between the PA and PB1 subunits of the viral RNA-dependent RNA polymerase. This interaction is crucial for the viral replication process. The synthesized compounds demonstrated antiviral activity through plaque reduction assays, indicating their potential as therapeutic agents against influenza infections .
Anticancer Properties
The anticancer potential of this compound has been investigated in various studies. Compounds derived from this scaffold have exhibited selective cytotoxicity against different cancer cell lines. For example, certain derivatives were tested against human lung (A549) and cervical (HeLa) cancer cells, showing promising results with significant selectivity indices that suggest a low toxicity profile while effectively inhibiting cancer cell proliferation .
Phosphodiesterase Inhibition
Another significant application of this compound is its role as a phosphodiesterase type 2 (PDE2) inhibitor. PDEs are crucial enzymes involved in various cellular signaling pathways by regulating cyclic nucleotides such as cAMP and cGMP. Inhibitors of PDE2 have therapeutic implications in neurological and psychiatric disorders due to their role in modulating neurotransmitter signaling . The development of novel compounds based on this triazolo-pyrimidine scaffold has shown promise in treating conditions linked to dysregulated PDE activity.
Table: Summary of Biological Activities
Case Study 1: Influenza Virus Inhibition
In a study aimed at developing new antiviral agents against influenza A virus, several derivatives of this compound were synthesized and evaluated for their ability to inhibit viral replication. The most effective compounds were identified through ELISA-based assays and showed significant antiviral activity without notable cytotoxic effects on host cells .
Case Study 2: Anticancer Activity
A series of thieno[2,3-b]pyrimidine derivatives were synthesized based on the triazolo-pyrimidine structure. These compounds underwent extensive testing against various cancer cell lines. The results indicated that certain modifications to the core structure enhanced anticancer activity while maintaining selectivity for cancerous cells over normal cells .
Mechanism of Action
The mechanism of action of 7-(5-Bromo-2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Spectral Properties
The substituent at the 7-position of the triazolopyrimidine core significantly influences physical properties such as melting points, solubility, and spectral profiles. Key comparisons include:
7-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Substituent : 3-Thienyl (lacking bromine).
- Biological Activity : Exhibits anxiolytic activity in preclinical models .
7-(2-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine (9a)
- Substituent : 2-Fluorophenyl.
- Properties : Higher melting point (211–212°C) due to fluorine’s electronegativity enhancing intermolecular interactions.
- Spectral Data : Distinct ¹H NMR shifts at δ 8.85 (d, J = 4.8 Hz) and ¹³C NMR resonance at 157.7 ppm .
7-(4-Bromophenoxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (5f)
- Substituent: 4-Bromophenoxy.
- Properties : Lower melting point (143–145°C) compared to halogenated phenyl analogs, possibly due to reduced symmetry .
Target Compound: 7-(5-Bromo-2-thienyl)
- Expected Properties : The bromothienyl group may lower solubility in polar solvents but enhance lipophilicity, favoring membrane permeability. Bromine’s inductive effect could also stabilize the molecule against metabolic degradation.
Anticonvulsant Activity
- 5e (2,4-Dichlorophenoxy derivative): ED50 = 46.2 mg/kg in MES tests, indicating potent activity .
- 5f (4-Bromophenoxy derivative): Lower efficacy (ED50 = 89.5 mg/kg), suggesting substituent position impacts target engagement .
Anticancer Activity
- H11 (4-Bromo-aniline derivative) : Inhibits MGC-803 gastric cancer cells (IC50 = 1.2 μM) via apoptosis induction .
Anxiolytic Activity
Structural and Electronic Comparisons
A comparative analysis of substituent effects is summarized below:
| Compound | Substituent | Electronic Effect | Potential Bioactivity |
|---|---|---|---|
| 7-(5-Bromo-2-thienyl) | Electron-withdrawing Br | Enhanced stability, lipophilicity | Kinase inhibition, CNS targets |
| 7-(3-Thienyl) | Neutral heteroaryl | Moderate π-stacking ability | Anxiolytic |
| 7-(2-Fluorophenyl) | Strongly electron-withdrawing | Polar interactions | Undisclosed, possibly antimicrobial |
| 5f (4-Bromophenoxy) | Bulky, lipophilic | Reduced solubility | Anticonvulsant |
Biological Activity
The compound 7-(5-Bromo-2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazole family, which has garnered significant attention due to its diverse biological activities. This article delves into its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the triazole ring and subsequent substitution reactions. The general method involves:
- Formation of Triazole Ring : The precursor compounds are reacted under acidic or neutral conditions to form the triazole structure.
- Bromination : The introduction of the bromine atom at the 5-position of the thienyl group is achieved through electrophilic bromination.
- Pyrimidine Integration : The final compound is formed by integrating the triazole with a pyrimidine structure.
This multi-step synthetic pathway is crucial for obtaining compounds with desired pharmacological properties.
Anticonvulsant Activity
Research has highlighted the anticonvulsant properties of triazole derivatives. A study reported that compounds similar to this compound exhibited significant activity in the Maximal Electroshock (MES) test. For instance, certain derivatives showed an effective dose (ED50) comparable to established anticonvulsants such as carbamazepine and valproate .
Antitumor Activity
Compounds containing triazole rings have been investigated for their antitumor potential. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For example, triazole derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Antimicrobial and Anti-inflammatory Effects
Triazole derivatives also demonstrate antimicrobial and anti-inflammatory activities. These effects are attributed to their ability to disrupt microbial cell membranes and modulate inflammatory pathways. Studies have shown that these compounds can inhibit bacterial growth and reduce inflammation markers in vitro .
Case Studies
- Anticonvulsant Efficacy : A series of 7-substituted triazolo-pyrimidines were synthesized and evaluated for their anticonvulsant effects. Among them, specific derivatives demonstrated promising results in reducing seizure activity in animal models .
- Antitumor Screening : In a comparative study involving various triazole derivatives against tumor cell lines, several showed IC50 values in the micromolar range, indicating potent antitumor activity .
- Antimicrobial Testing : A high-throughput screening method was developed to evaluate the antimicrobial efficacy of these compounds against common pathogens. Results indicated significant inhibition at low concentrations .
Data Summary
The following table summarizes key biological activities observed for this compound and related compounds:
| Activity Type | Test Methodology | Key Findings |
|---|---|---|
| Anticonvulsant | MES Test | ED50 comparable to carbamazepine |
| Antitumor | Cell Line Assays | IC50 values in micromolar range |
| Antimicrobial | High-Throughput Screening | Significant inhibition at low doses |
| Anti-inflammatory | In vitro assays | Reduced inflammation markers |
Q & A
Q. What safety protocols are critical when handling brominated triazolopyrimidines?
- Methodological Answer : Conduct reactions in fume hoods with PPE (nitrile gloves, lab coats). Waste must be neutralized (e.g., NaHCO3 for acidic byproducts) and stored in labeled containers for certified disposal. Monitor airborne bromine via gas sensors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
